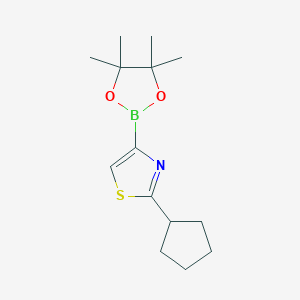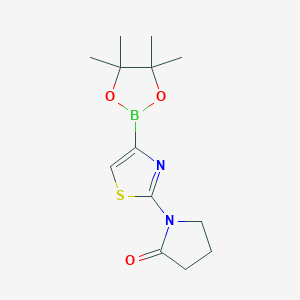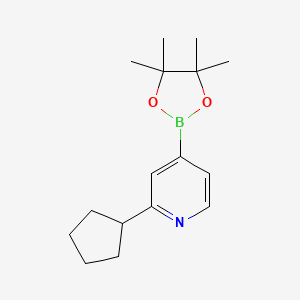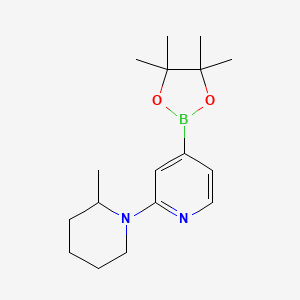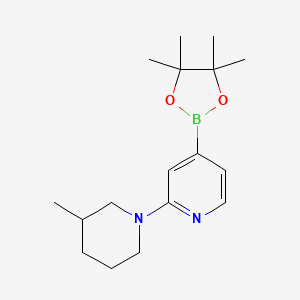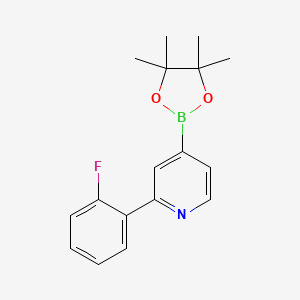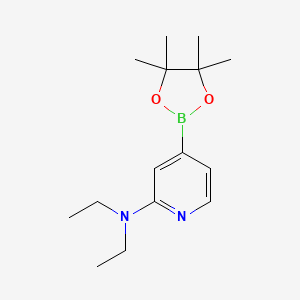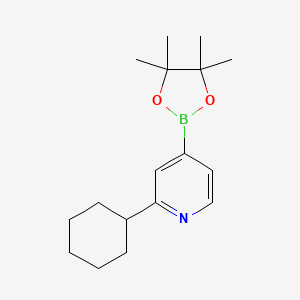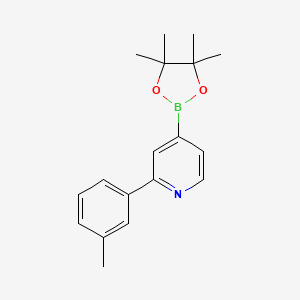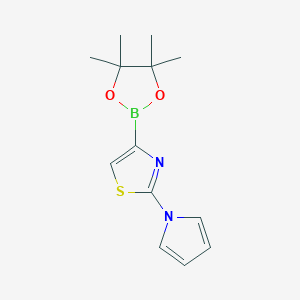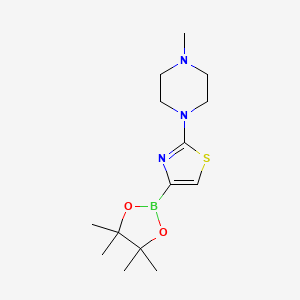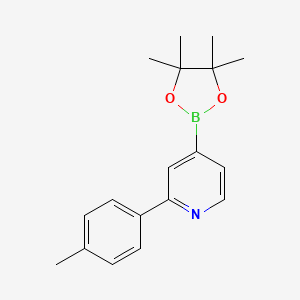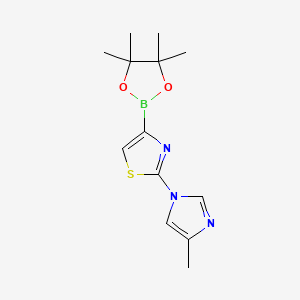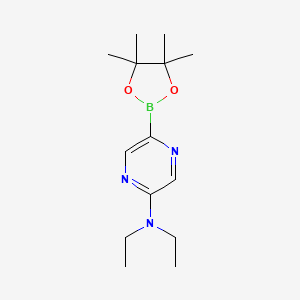
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Diethylamino)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent, such as toluene, under reflux conditions . The reaction proceeds through the formation of a boronic ester intermediate, which is then isolated and purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and yield .
化学反应分析
Types of Reactions
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The ester can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 5-(Diethylamino)pyrazine-2-boronic acid.
Reduction: 5-(Diethylamino)pyrazine-2-boronic acid.
Substitution: Various biaryl compounds, depending on the coupling partner used in Suzuki–Miyaura reactions.
科学研究应用
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester has numerous applications in scientific research:
Biology: Boronic esters are used in the development of enzyme inhibitors and as probes for biological studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- 4-Pyrazoleboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Comparison
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is unique due to its diethylamino group, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer distinct advantages in specific synthetic applications, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
属性
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-10-16-11(9-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNDGMJDBAKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
